![molecular formula C15H9ClN4O3S B2406943 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-35-0](/img/structure/B2406943.png)
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. These include:
1. Cancer Research: Studies have shown that this compound has anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been studied for its potential applications in neuroscience research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Research: this compound has also been studied for its antimicrobial properties. It has been shown to have activity against a variety of bacteria and fungi.
Mechanism of Action
Target of Action
The primary targets of the compound “4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound is structurally similar to other bioactive aromatic compounds, which have been found to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Bioactive aromatic compounds similar to this compound have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its potential biological activities, it may induce changes in cellular signaling, gene expression, and metabolic processes, leading to the observed biological effects .
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its diverse range of biological activities and its potential applications in a variety of scientific research fields. However, there are also limitations to using this compound in lab experiments. These include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved biological activity and reduced toxicity.
3. Studies to explore the potential applications of this compound in other scientific research fields.
4. Clinical trials to evaluate the efficacy and safety of this compound in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a diverse range of biological activities and has been shown to have potential applications in cancer research, neuroscience research, and antimicrobial research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
properties
IUPAC Name |
4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSEEZFBYQOIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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